![molecular formula C7H12N2O B2434590 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine CAS No. 1498492-55-9](/img/structure/B2434590.png)
3-Oxa-1-azaspiro[4.4]non-1-en-2-amine
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Overview
Description
“3-Oxa-1-azaspiro[4.4]non-1-en-2-amine” is a chemical compound with the IUPAC name 3-oxa-1-azaspiro [4.4]non-1-en-2-amine . It has a molecular weight of 140.19 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of oxa-spirocycles, which includes “3-Oxa-1-azaspiro[4.4]non-1-en-2-amine”, has been a topic of research . A general approach to a new generation of spirocyclic molecules – oxa-spirocycles – was developed. The key synthetic step was iodocyclization .Molecular Structure Analysis
The molecular structure of “3-Oxa-1-azaspiro[4.4]non-1-en-2-amine” contains a total of 23 bonds. There are 11 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, 1 primary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
“3-Oxa-1-azaspiro[4.4]non-1-en-2-amine” is a powder that is stored at room temperature . It has a molecular weight of 140.19 .Scientific Research Applications
Novel Metabolites and Biological Activities
Researchers have isolated new metabolites with structures similar to 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine from various sources, indicating the compound's relevance in natural product chemistry. For example, metabolites possessing a unique core similar to 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine were identified in the phytopathogenic fungus Wilsonomyces carpophilus. These compounds were evaluated for antimicrobial, cytotoxic, nematicidal, and biofilm inhibition activities, although no significant effects were observed, demonstrating the compound's potential in drug discovery and biological research (Narmani et al., 2018).
Synthetic and Medicinal Chemistry
The structural motif of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine serves as a foundation for synthesizing novel compounds with potential medicinal applications. A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and showed moderate to potent activity against various cancer cell lines, highlighting the scaffold's utility in developing anticancer agents (Yang et al., 2019).
Novel Spirocyclic Compounds
Research on synthetic approaches to spiroaminals, including structures similar to 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine, has been documented. These compounds are significant due to their biological activities and the novelty of their skeletons, making them challenging targets for chemical synthesis and potential applications in drug discovery (Sinibaldi & Canet, 2008).
Enantioselective Electrocatalytic Oxidation
The chiral variant of a compound structurally related to 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine was used in the enantioselective electrocatalytic oxidation of racemic amines. This process yielded mixtures of carbonyl compounds and amines, demonstrating the compound's utility in synthetic chemistry and potential in producing enantiomerically enriched products (Kashiwagi et al., 1999).
Isoxazoline Derivatives and Antiviral Activity
Investigations into bicyclic isoxazoline derivatives revealed compounds containing spiro-fused or 1,2-annelated cyclooctane fragments, which showed activity against influenza A virus. This research highlights the versatility of the spirocyclic scaffold in developing new agents against resistant viral strains, underscoring the potential of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine and related structures in antiviral drug development (Sedenkova et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-oxa-1-azaspiro[4.4]non-1-en-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6-9-7(5-10-6)3-1-2-4-7/h1-5H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCJOCIIZWKDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-1-azaspiro[4.4]non-1-en-2-amine | |
CAS RN |
1498492-55-9 |
Source
|
Record name | 3-oxa-1-azaspiro[4.4]non-1-en-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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